molecular formula C17H16Cl2N6O3 B11982432 N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

Cat. No.: B11982432
M. Wt: 423.3 g/mol
InChI Key: PIIWQIZPSVTFJT-ZVBGSRNCSA-N
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Description

N’-[(E)-1-(3,4-DICHLOROPHENYL)ETHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE is a complex organic compound with the molecular formula C17H16Cl2N6O3 and a molecular weight of 423.261 g/mol . This compound is known for its unique structure, which includes a dichlorophenyl group and a purine derivative, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N’-[(E)-1-(3,4-DICHLOROPHENYL)ETHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE typically involves the condensation of 3,4-dichloroacetophenone with 1,3-dimethylxanthine in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-1-(3,4-DICHLOROPHENYL)ETHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3,4-DICHLOROPHENYL)ETHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The dichlorophenyl group and purine derivative play crucial roles in its binding to target proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in the position and type of substituents on the phenyl ring. The unique combination of the dichlorophenyl group and purine derivative in N’-[(E)-1-(3,4-DICHLOROPHENYL)ETHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H16Cl2N6O3

Molecular Weight

423.3 g/mol

IUPAC Name

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

InChI

InChI=1S/C17H16Cl2N6O3/c1-9(10-4-5-11(18)12(19)6-10)21-22-13(26)7-25-8-20-15-14(25)16(27)24(3)17(28)23(15)2/h4-6,8H,7H2,1-3H3,(H,22,26)/b21-9+

InChI Key

PIIWQIZPSVTFJT-ZVBGSRNCSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=NNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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